Carbobenzyloxyglycine

Übersicht

Beschreibung

N-Carbobenzoxyglycine is used in the dipeptide synthesis.

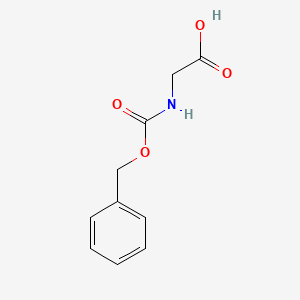

N-benzyloxycarbonylglycine is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen. It is a conjugate acid of a N-benzyloxycarbonylglycinate.

Wirkmechanismus

Target of Action

N-Carbobenzyloxyglycine, also known as Carbobenzyloxyglycine, N-CBZ-glycine, or Z-Gly-OH, is a derivative of glycine . It is primarily used in the synthesis of peptides . The compound’s primary targets are the peptide bonds in proteins, where it acts as a protecting group for the amino acid glycine .

Mode of Action

N-Carbobenzyloxyglycine interacts with its targets by attaching to the nitrogen atom of glycine, forming a benzyloxycarbonyl protecting group . This protects the amino acid during peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By acting as a protecting group, it ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting protein .

Pharmacokinetics

Glycine is generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of N-Carbobenzyloxyglycine’s action is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the production of functional proteins, which play a key role in various biological processes .

Action Environment

The action of N-Carbobenzyloxyglycine is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, temperature and solvent conditions can also impact the compound’s action during peptide synthesis .

Biochemische Analyse

Biochemical Properties

N-Carbobenzyloxyglycine plays a significant role in biochemical reactions, particularly in the synthesis of dipeptides It interacts with various enzymes and proteins during these reactions

Molecular Mechanism

It is known to exert its effects at the molecular level during the synthesis of dipeptides

Biologische Aktivität

Carbobenzyloxyglycine (CBG), also known as N-benzyloxycarbonylglycine, is a derivative of glycine with a benzyloxycarbonyl protecting group. This compound has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of CBG, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CBG has the chemical formula and is categorized under the class of amino acid derivatives. The presence of the carbobenzyloxy group enhances its stability and solubility, making it suitable for various biological applications.

Biological Activities

1. Enzyme Inhibition:

CBG has been studied for its potential to inhibit certain enzymes, particularly those involved in peptide bond formation and hydrolysis. It acts as a competitive inhibitor for enzymes such as carboxypeptidases and other proteolytic enzymes.

2. Antimicrobial Activity:

Research indicates that CBG exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

3. Antioxidant Properties:

CBG has shown potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

A study conducted by Lamberti et al. (2024) evaluated the antimicrobial efficacy of CBG against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that CBG exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.

Case Study: Enzymatic Inhibition

In another investigation, researchers explored the inhibitory effects of CBG on carboxypeptidases. The study revealed that CBG binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. The kinetic parameters indicated a competitive inhibition mechanism with a Ki value of approximately 25 µM.

The biological activities of CBG can be attributed to its structural features that allow it to interact with various biomolecules:

- Enzyme Interaction: The carbobenzyloxy group enhances binding affinity to enzyme active sites.

- Membrane Penetration: Its lipophilic nature facilitates penetration into bacterial membranes, enhancing antimicrobial efficacy.

- Radical Scavenging: CBG can donate electrons to free radicals, thus neutralizing them and reducing oxidative damage.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block for Peptides

Carbobenzyloxyglycine serves as a crucial building block in the synthesis of dipeptides and other peptide-based compounds. Its protective carbobenzyloxy group allows for selective reactions while maintaining the integrity of the amino acid functionality. This property is particularly useful in the synthesis of complex peptide structures where specific amino acid sequences are required .

Enzyme-Mediated Synthesis

The compound is utilized in enzyme-mediated syntheses to produce enantiomerically pure alpha-amino acids. For instance, studies have demonstrated that this compound can be hydrolyzed stereospecifically by certain enzymes, facilitating the production of desired amino acid configurations crucial for therapeutic applications .

Biochemical Research

Metabolomic Studies

Recent research has highlighted the role of this compound in metabolomic profiling. It has been used to study metabolic responses in various biological systems, including lactobacilli strains, where its concentration changes were monitored alongside other metabolites. This application aids in understanding metabolic pathways and stress responses in microorganisms .

Inhibition Studies

this compound has been investigated for its inhibitory effects on specific enzymes, such as carboxypeptidases. These studies help elucidate the mechanisms of enzyme action and can lead to the development of new inhibitors that may have therapeutic relevance in treating diseases associated with enzyme dysregulation .

Medicinal Chemistry

Therapeutic Applications

The compound has potential therapeutic applications due to its structural characteristics that allow it to interact with biological targets effectively. For example, derivatives of this compound have been explored for their ability to treat conditions like hyperammonaemia by acting as intermediates in the synthesis of therapeutic agents like carglumic acid .

Drug Development

In drug development, this compound derivatives are being studied for their pharmacological properties. Their ability to modulate biological activity makes them candidates for further exploration in developing new drugs targeting various diseases, including cancer and metabolic disorders .

Case Studies

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMAFVKTCBCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061559 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | N-Benzyloxycarbonylglycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1138-80-3 | |

| Record name | Benzyloxycarbonylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzyloxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.